molecular formula C10H10ClFO3 B12444301 Ethyl 6-chloro-2-fluoro-3-methoxybenzoate

Ethyl 6-chloro-2-fluoro-3-methoxybenzoate

Cat. No.: B12444301
M. Wt: 232.63 g/mol
InChI Key: GEGKHEPBKCOJNQ-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzoate (B1203000) Esters as Versatile Building Blocks

Halogenated benzoate esters are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of more complex molecules. The presence of halogen atoms (fluorine, chlorine, bromine, or iodine) on the aromatic ring significantly alters the chemical reactivity and physical properties of the parent benzoate ester. This alteration is pivotal in various synthetic transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. researchgate.netresearchgate.net

The introduction of halogens can enhance the biological activity of molecules, a property extensively utilized in the development of pharmaceuticals and agrochemicals. researchgate.net For instance, halogenated moieties are present in a significant percentage of small molecule drugs, where they can improve properties such as membrane permeability and metabolic stability. nih.gov The specific type of halogen and its position on the benzene (B151609) ring can be fine-tuned to direct the course of a reaction, allowing for regioselective synthesis of complex substituted aromatic systems. researchgate.net Benzoate esters, in general, are important intermediates and can also function as protecting groups in multi-step syntheses. organic-chemistry.org

Overview of the Chemical Structure and its Potential in Advanced Organic Synthesis

The chemical structure of Ethyl 6-chloro-2-fluoro-3-methoxybenzoate is characterized by a benzene ring substituted with four different groups: a chloro group at position 6, a fluoro group at position 2, a methoxy (B1213986) group at position 3, and an ethyl carboxylate group at position 1. This specific arrangement of electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups, along with the ester functionality, creates a unique electronic and steric environment on the aromatic ring.

This distinct substitution pattern makes this compound a promising candidate for advanced organic synthesis. The presence of multiple, different halogen atoms allows for selective reactions. For example, the differential reactivity of the C-Cl and C-F bonds can be exploited in sequential cross-coupling reactions to introduce various substituents at specific positions. The methoxy group can also be a site for further chemical modification. The ester group itself can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding its synthetic utility.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1397199-44-8C₁₀H₁₀ClFO₃232.64
Ethyl 6-chloro-2-fluoro-3-methylbenzoate773135-51-6C₁₀H₁₀ClFO₂216.64
Ethyl 6-bromo-2-chloro-3-methoxybenzoate1478503-62-6C₁₀H₁₀BrClO₃293.54
Ethyl benzoate93-89-0C₉H₁₀O₂150.17

Note: The data for related compounds is provided for comparative purposes.

Position of this compound within Substituted Aromatic Systems Research

Substituted aromatic systems are a cornerstone of modern chemical research, with wide-ranging applications in materials science, medicinal chemistry, and catalysis. mlunias.com The study of polysubstituted benzenes, such as this compound, is critical for understanding structure-activity relationships and for the rational design of new molecules with desired properties. mlunias.com

Research in this area often focuses on developing novel synthetic methodologies to access complex substitution patterns that are not easily achievable through classical methods. The specific arrangement of substituents in this compound presents a synthetic challenge and an opportunity. The development of efficient synthetic routes to this and related compounds contributes to the broader field of synthetic organic chemistry. rsc.org

Furthermore, the unique electronic properties conferred by the combination of fluoro, chloro, and methoxy substituents make this compound and its derivatives interesting candidates for investigation in medicinal chemistry. The introduction of halogen atoms is a well-established strategy in drug discovery to modulate a compound's pharmacokinetic and pharmacodynamic profile. nih.gov Therefore, research on compounds like this compound can provide valuable insights for the design of new therapeutic agents.

Interactive Data Table: Representative Spectroscopic Data for Substituted Ethyl Benzoates

Spectral DataEthyl BenzoateRepresentative Halogenated Ethyl Benzoate
¹H NMR (CDCl₃, δ ppm) 8.0 (m, 2H), 7.5 (m, 1H), 7.4 (m, 2H), 4.4 (q, 2H), 1.4 (t, 3H) ucalgary.caAromatic protons typically appear in the range of 7.0-8.2 ppm. The ethyl group protons show a quartet around 4.3-4.5 ppm and a triplet around 1.3-1.5 ppm. rsc.org
¹³C NMR (CDCl₃, δ ppm) 167 (C=O), 133, 131, 130, 128 (aromatic C), 61 (OCH₂), 14 (CH₃) ucalgary.cachemicalbook.comThe carbonyl carbon appears around 165-170 ppm. Aromatic carbons attached to halogens show characteristic shifts. The OCH₂ carbon is typically around 60-65 ppm, and the CH₃ carbon around 14 ppm. rsc.orgvaia.com
IR (cm⁻¹) ~1720 (C=O), ~1275, ~1110 (C-O) ucalgary.caStrong C=O stretch between 1710-1740 cm⁻¹. C-O stretching bands are also prominent. C-halogen stretching frequencies appear in the fingerprint region.

Note: The data for the halogenated ethyl benzoate is representative and can vary based on the specific substitution pattern.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

ethyl 6-chloro-2-fluoro-3-methoxybenzoate

InChI

InChI=1S/C10H10ClFO3/c1-3-15-10(13)8-6(11)4-5-7(14-2)9(8)12/h4-5H,3H2,1-2H3

InChI Key

GEGKHEPBKCOJNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)OC)Cl

Origin of Product

United States

Synthetic Methodologies for Ethyl 6 Chloro 2 Fluoro 3 Methoxybenzoate

De Novo Synthesis Approaches

De novo synthesis, which builds the target molecule from simpler, readily available starting materials, offers flexibility and control over the final structure. Several strategies have been developed for the synthesis of ethyl 6-chloro-2-fluoro-3-methoxybenzoate and related substituted benzoates.

Multi-Step Synthetic Sequences from Simpler Aromatic Precursors

The construction of polysubstituted benzene (B151609) rings often requires multi-step sequences to introduce functional groups in the desired regiochemistry. For instance, a common strategy involves the sequential functionalization of a simple aromatic precursor like o-methylphenol. This can involve nitration to produce key intermediates such as 2-methyl-6-nitrophenol, followed by chlorination of the hydroxyl group and subsequent fluorination to yield a polysubstituted toluene (B28343) derivative. wipo.int The final step in forming the benzoic acid is the oxidation of the methyl group. wipo.int

Another approach might start with a commercially available substituted benzaldehyde. For example, 2-chloro-6-fluorobenzaldehyde (B137617) can be treated with potassium hydroxide (B78521) in dimethylsulfoxide to yield the corresponding benzoic acid. google.com These multi-step sequences, while sometimes lengthy, allow for the precise placement of substituents around the aromatic ring.

Strategies Involving Directed Ortho-Metalation (DoM) in Substituted Benzoate (B1203000) Synthesis

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. unblog.frwikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.org The resulting aryllithium species can then react with an electrophile to introduce a new substituent. wikipedia.org

Common DMGs include methoxy (B1213986) groups, amides, and even the carboxylate group itself. wikipedia.orgorganic-chemistry.org The choice of the organolithium reagent and reaction conditions can influence the regioselectivity of the metalation. For example, in the case of 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA leads to deprotonation at the C6 position, while using n-BuLi/t-BuOK can direct metalation to the C3 position. organic-chemistry.org This high degree of regiocontrol makes DoM a valuable tool for synthesizing highly substituted benzoates that would be difficult to prepare using traditional electrophilic aromatic substitution methods. wikipedia.orgorganic-chemistry.org

Table 1: Regioselectivity in Directed Ortho-Metalation of 2-Methoxybenzoic Acid

Reagent System Position of Lithiation
s-BuLi/TMEDA C6 (ortho to carboxylate)
n-BuLi/t-BuOK C3 (ortho to methoxy)

Data sourced from Organic Chemistry Portal organic-chemistry.org

Regioselective Fluorination and Chlorination Reactions on Benzoic Acid Derivatives

The introduction of halogen atoms onto a benzoic acid derivative requires careful control of regioselectivity. Electrophilic halogenation reactions are standard methods for this purpose. For instance, the synthesis of 2-bromo-4-fluoro-6-methoxybenzoic acid can involve the use of brominating agents like N-bromosuccinimide and fluorinating agents such as Selectfluor.

While specific details for the direct regioselective fluorination and chlorination of a pre-existing 3-methoxybenzoic acid to yield the 6-chloro-2-fluoro isomer are not extensively documented in the provided results, the principles of electrophilic aromatic substitution would govern such a transformation. The directing effects of the existing methoxy and carboxyl groups would influence the position of incoming electrophiles.

Esterification Routes for the Introduction of the Ethyl Ester Moiety

Once the desired substituted benzoic acid, 6-chloro-2-fluoro-3-methoxybenzoic acid, is obtained, the final step is the formation of the ethyl ester. uni.lu This is typically achieved through an esterification reaction. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride. The resulting acyl chloride can then be reacted with ethanol, often in the presence of a base to neutralize the HCl byproduct, to form the ethyl ester with high efficiency.

Precursor-Based Synthesis and Derivatization Strategies

An alternative to de novo synthesis is to start from a precursor that already contains some of the required functional groups.

Utilization of Key Halogenated Phenols or Anilines as Starting Materials

The synthesis of polysubstituted aromatic compounds can efficiently begin from readily available halogenated phenols or anilines. For example, a synthetic route to a related compound, 3-fluoro-6-methoxyquinoline, starts from p-anisidine (B42471) (4-methoxyaniline). researchgate.net This starting material is reacted with 2-fluoromalonic acid in the presence of phosphorus oxychloride. researchgate.net This approach highlights how a substituted aniline (B41778) can serve as a foundational precursor, with the amino group being transformed or replaced in subsequent steps to build the final target molecule. While not a direct synthesis of the title compound, this demonstrates the utility of such precursors in constructing complex fluorinated and methoxylated aromatic systems.

Strategic Introduction and Functionalization of the Methoxy Group

The methoxy group (-OCH₃) plays a pivotal role in the synthesis of this compound, not only as a key structural feature of the final molecule but also as a directing group in the synthetic pathway. Its introduction is typically achieved through the synthesis of the intermediate, 2-chloro-6-fluoroanisole (B1586750).

Two primary routes are reported for the synthesis of 2-chloro-6-fluoroanisole. The first involves the methylation of 2-chloro-6-fluorophenol (B1225318). In this method, 2-chloro-6-fluorophenol is reacted with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a suitable solvent like tetrahydrofuran (B95107) (THF). This approach can achieve high yields, with some reports indicating up to 94%. harvard.edu However, the high cost and limited availability of the starting material, 2-chloro-6-fluorophenol, along with the toxicity of methyl iodide, can be drawbacks for large-scale industrial production. harvard.edu

A more cost-effective and industrially viable method starts from the readily available 2,3-dichloronitrobenzene (B165493). harvard.edu This multi-step process involves the selective nucleophilic substitution of one of the chlorine atoms with a methoxy group, followed by reduction of the nitro group and a subsequent Sandmeyer-type reaction to introduce the fluorine atom. A key step in one patented method involves an etherification reaction where 2,3-dichloronitrobenzene is reacted with sodium methoxide (B1231860) (NaOCH₃) in methanol, in the presence of diisopropylamine, to yield 2-chloro-3-methoxynitrobenzene with a reported yield of 85%. harvard.edu Subsequent steps would then convert the nitro group to the desired fluorine substituent.

The methoxy group, once introduced, acts as a powerful ortho-para director in electrophilic aromatic substitution reactions. More importantly, in the context of this synthesis, it functions as a directed metalation group (DMG). wikipedia.orgbaranlab.orgorganic-chemistry.org This property is crucial for the regioselective introduction of the carboxyl group at the C3 position, which is ortho to the methoxy group. The oxygen atom of the methoxy group can coordinate with an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), directing the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.orgorganic-chemistry.org This directed ortho-metalation (DoM) strategy is a powerful tool for achieving regioselectivity that might be difficult to obtain through classical electrophilic aromatic substitution. wikipedia.orgyoutube.com

Starting MaterialReagentsProductYieldReference
2-chloro-6-fluorophenolMethyl iodide, K₂CO₃, THF2-chloro-6-fluoroanisole94% harvard.edu
2,3-dichloronitrobenzeneNaOCH₃, Methanol, Diisopropylamine2-chloro-3-methoxynitrobenzene85% harvard.edu

Carboxylation and Subsequent Esterification Pathways

Following the successful synthesis of 2-chloro-6-fluoroanisole, the next critical step is the introduction of a carboxyl group at the C3 position. This is typically achieved through a carboxylation reaction of an organometallic intermediate, which is generated via the directed ortho-metalation (DoM) strategy discussed previously.

The 2-chloro-6-fluoroanisole is treated with a strong organolithium base, such as n-butyllithium or LDA (lithium diisopropylamide), at low temperatures (e.g., -78 °C) in an inert solvent like THF. The methoxy group directs the lithiation to the C3 position, forming a lithiated intermediate. This aryllithium species is then quenched with a source of carbon dioxide, such as dry ice (solid CO₂) or a stream of CO₂ gas, to yield 6-chloro-2-fluoro-3-methoxybenzoic acid. uni.lusynquestlabs.com This carboxylation step is a highly efficient method for installing the carboxylic acid functionality with precise regiocontrol.

The final step in the synthesis is the esterification of the resulting 6-chloro-2-fluoro-3-methoxybenzoic acid to afford the target compound, this compound. sigmaaldrich.com This transformation is typically carried out via a Fischer-Speier esterification reaction. The carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). google.com The reaction mixture is usually heated to reflux to drive the equilibrium towards the formation of the ester.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-chloro-2-fluoro-3-methoxybenzoyl chloride can then be reacted with ethanol, often in the presence of a base like pyridine (B92270) or triethylamine, to yield the ethyl ester. This two-step approach can be advantageous for substrates that are sensitive to strong acidic conditions or when higher yields are desired.

IntermediateReagentsProductMethod
2-chloro-6-fluoroanisole1. n-BuLi, THF, -78 °C; 2. CO₂ (dry ice)6-chloro-2-fluoro-3-methoxybenzoic acidDirected ortho-Metalation and Carboxylation
6-chloro-2-fluoro-3-methoxybenzoic acidEthanol, H₂SO₄ (cat.), RefluxThis compoundFischer-Speier Esterification
6-chloro-2-fluoro-3-methoxybenzoic acid1. SOCl₂; 2. Ethanol, PyridineThis compoundAcyl Chloride Formation and Esterification

Reaction Chemistry and Chemical Transformations of Ethyl 6 Chloro 2 Fluoro 3 Methoxybenzoate

Reactivity at the Ester Functionality

The ethyl ester group is a primary site for chemical modification, allowing for a range of transformations including transesterification, hydrolysis, and reduction.

Transesterification Processes with Various Alcohols

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium alkoxides). The reaction is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol is typically used, often serving as the solvent. masterorganicchemistry.com

The presence of electron-withdrawing groups on the aromatic ring, such as the chloro, fluoro, and ester groups in the title compound, can influence the rate of transesterification. For base-catalyzed transesterification, these groups can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the nucleophilic attack by the incoming alkoxide. In acid-catalyzed transesterification, the electronic nature of the aromatic substituents has a less direct effect on the mechanism.

The reaction can be performed with a variety of alcohols, ranging from simple primary alcohols to more complex secondary, benzylic, or cyclic alcohols. The use of earth-abundant alkali metal catalysts has also been shown to be effective for the transesterification of aryl esters with phenols. rsc.orgresearchgate.net

Table 1: Predicted Products from Transesterification of Ethyl 6-chloro-2-fluoro-3-methoxybenzoate with Various Alcohols

Reactant Alcohol Catalyst Type Expected Product
Methanol Acid or Base Mthis compound
Isopropanol Acid or Base Isopropyl 6-chloro-2-fluoro-3-methoxybenzoate
Benzyl alcohol Acid or Base Benzyl 6-chloro-2-fluoro-3-methoxybenzoate
Phenol Alkali Metal Phenyl 6-chloro-2-fluoro-3-methoxybenzoate

Hydrolysis to the Corresponding Carboxylic Acid and Subsequent Derivatization

The ester functionality can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-chloro-2-fluoro-3-methoxybenzoic acid. uni.lusynquestlabs.com Basic hydrolysis (saponification) is typically carried out with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium reaction and is driven by using a large excess of water.

The resulting 6-chloro-2-fluoro-3-methoxybenzoic acid is a versatile intermediate for further derivatization.

Conversion to Acid Chlorides: The carboxylic acid can be converted to the more reactive acid chloride, 6-chloro-2-fluoro-3-methoxybenzoyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.comlibretexts.org This transformation is crucial for subsequent reactions.

Amide Synthesis: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. nih.gov Common coupling agents include carbodiimides (like DCC) or phosphonium salts. researchgate.net Alternatively, the acid chloride can react directly with an amine to form the corresponding amide. This method is often used in the synthesis of active pharmaceutical ingredients. ossila.com

Table 2: Derivatives of 6-chloro-2-fluoro-3-methoxybenzoic acid

Reagent(s) Product Product Class
1. NaOH(aq), Heat; 2. H₃O⁺ 6-chloro-2-fluoro-3-methoxybenzoic acid Carboxylic Acid
SOCl₂ or (COCl)₂ 6-chloro-2-fluoro-3-methoxybenzoyl chloride Acid Chloride
R¹R²NH, Coupling Agent N,N-disubstituted-6-chloro-2-fluoro-3-methoxybenzamide Amide
1. SOCl₂; 2. R¹R²NH N,N-disubstituted-6-chloro-2-fluoro-3-methoxybenzamide Amide

Reduction to Aromatic Alcohols and their Subsequent Functional Group Interconversions

The ester group can be reduced to a primary alcohol, (2-chloro-6-fluoro-3-methoxyphenyl)methanol, using strong reducing agents. isroset.orgsynquestlabs.com Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, which effectively reduces the ester to the corresponding alcohol.

The resulting benzyl alcohol is a useful synthetic intermediate that can undergo further functional group interconversions.

Oxidation to Aldehyde: The primary alcohol can be carefully oxidized to the corresponding aldehyde, 2-chloro-6-fluoro-3-methoxybenzaldehyde. This requires the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to prevent over-oxidation to the carboxylic acid. The synthesis of the related 2-chloro-6-fluorobenzaldehyde (B137617) has been reported via hydrolysis of the corresponding benzyl dichloride. google.com

Conversion to Benzyl Halides: The hydroxyl group of the alcohol can be replaced by a halogen (e.g., Br, Cl) to form a benzyl halide. This can be achieved using reagents like phosphorus tribromide (PBr₃) for bromination or thionyl chloride (SOCl₂) for chlorination. The resulting 2-(halomethyl)-3-chloro-1-fluoro-4-methoxybenzene is a reactive electrophile suitable for various nucleophilic substitution reactions.

Table 3: Functional Group Interconversions of (2-chloro-6-fluoro-3-methoxyphenyl)methanol

Reagent(s) Product Product Class
LiAlH₄ (2-chloro-6-fluoro-3-methoxyphenyl)methanol Aromatic Alcohol
PCC or Dess-Martin Periodinane 2-chloro-6-fluoro-3-methoxybenzaldehyde Aromatic Aldehyde
PBr₃ 2-(bromomethyl)-1-chloro-3-fluoro-6-methoxybenzene Benzyl Bromide
SOCl₂ 1-chloro-2-(chloromethyl)-3-fluoro-6-methoxybenzene Benzyl Chloride

Reactions at the Aromatic Ring System

Nucleophilic Aromatic Substitution (SₙAr) Reactions on Halogen Sites

Nucleophilic aromatic substitution (SₙAr) is a plausible reaction pathway for this molecule, particularly due to the presence of the electron-withdrawing ethyl carboxylate group. uomustansiriyah.edu.iq For an SₙAr reaction to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. pressbooks.pub

In this compound, the ester group is ortho to both the fluorine at C2 and the chlorine at C6. This positioning activates both halogen sites for nucleophilic attack.

Reactivity at C2 (Fluoro): Nucleophilic attack at the C2 position bearing the fluorine atom is facilitated by the ortho-ester group. The negative charge in the Meisenheimer complex can be delocalized onto the carbonyl oxygen of the ester. The methoxy (B1213986) group is meta to this position and thus has a minimal resonance effect on the stability of the intermediate.

Reactivity at C6 (Chloro): Nucleophilic attack at the C6 position bearing the chlorine atom is also activated by the ortho-ester group. Furthermore, the methoxy group is para to this position. Although the methoxy group is generally considered an electron-donating group, its inductive effect is electron-withdrawing, and its ability to stabilize an adjacent negative charge via resonance is not favorable. Therefore, the primary stabilizing factor for attack at C6 is the ortho-ester group.

Regioselectivity: The question of which halogen is more readily displaced is complex. In many SₙAr reactions, fluoride is a better leaving group than chloride because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is often the rate-determining step. organicchemistrytutor.com Given the similar activation by the ortho-ester group, it is likely that nucleophiles would preferentially attack the C2 position, leading to the displacement of the fluoride ion.

Table 4: Predicted Products of Nucleophilic Aromatic Substitution (SₙAr)

Nucleophile Predicted Major Product
Sodium methoxide (B1231860) (NaOMe) Ethyl 6-chloro-2,3-dimethoxybenzoate
Ammonia (NH₃) Ethyl 2-amino-6-chloro-3-methoxybenzoate
Sodium thiophenoxide (NaSPh) Ethyl 6-chloro-3-methoxy-2-(phenylthio)benzoate

Evaluation of Electrophilic Aromatic Substitution (EAS) Reactivity and Regioselectivity

The aromatic ring of this compound is heavily substituted, leaving only one position (C5) available for electrophilic aromatic substitution (EAS). The feasibility and outcome of an EAS reaction at this position depend on the combined activating and directing effects of the existing substituents.

Directing Effects of Substituents:

-COOEt (Ester): A deactivating group and a meta-director. libretexts.org It directs incoming electrophiles away from its ortho (C2, C6) and para (C4) positions.

-F (Fluoro): A deactivating group but an ortho, para-director due to the ability of its lone pairs to stabilize the carbocation intermediate via resonance. libretexts.orgmasterorganicchemistry.com It directs to its ortho (C1, C3) and para (C5) positions.

-Cl (Chloro): Similar to fluorine, it is a deactivating group and an ortho, para-director. libretexts.orglibretexts.org It directs to its ortho (C1, C5) and para (C3) positions.

-OCH₃ (Methoxy): A strongly activating group and an ortho, para-director. organicchemistrytutor.com It directs to its ortho (C2, C4) and para (C6) positions.

Analysis of Reactivity at C5: The C5 position is subject to competing electronic influences.

Favorable Effects: The C5 position is para to the fluoro group at C2 and ortho to the chloro group at C6. Both halogens, despite being deactivators, direct substitution to this position.

Unfavorable Effects: The C5 position is meta to the strongly activating methoxy group at C3 and meta to the deactivating ester group at C1. The powerful ortho, para-directing nature of the methoxy group strongly disfavors substitution at its meta positions (C1, C5).

Table 5: Summary of Substituent Effects on Electrophilic Aromatic Substitution at C5

Substituent Position Effect on Ring Reactivity Directing Influence on C5
-COOEt C1 Deactivating Meta (Neutral)
-F C2 Deactivating Para (Directing)
-OCH₃ C3 Activating Meta (Opposing)
-Cl C6 Deactivating Ortho (Directing)

Article on the Chemical Compound “this compound” Unfeasible Due to Lack of Specific Research Data

A comprehensive review of scientific literature and patent databases has revealed a significant lack of specific research data on the chemical compound this compound. While the user's request outlined a detailed article structure focusing on its reaction chemistry, including transition metal-catalyzed cross-coupling reactions, directed functionalization, halogen-metal exchange, and its role as a synthetic intermediate, no specific studies detailing these transformations for this particular molecule could be identified.

The requested article sections were to include:

Role as a Key Synthetic Intermediate for the Construction of Complex Organic Molecules

Extensive searches were conducted to locate scholarly articles and patents that have investigated the reactivity of this compound in these contexts. However, the search results only provided general information about these reaction types with other aryl halides and substituted benzoates. For instance, while the Suzuki-Miyaura, Stille, Negishi, and Heck reactions are well-established methods for carbon-carbon bond formation on aryl halides, no specific examples, reaction conditions, or yields have been published for this compound. researchgate.netorganic-chemistry.orgwikipedia.org

Similarly, discussions on directed functionalization and aromatic modification based on substituent effects are prevalent in organic chemistry, but these principles have not been specifically applied to and documented for this compound in the available literature. organic-chemistry.orgwikipedia.orgorganic-chemistry.org The directing effects of the chloro, fluoro, methoxy, and ethyl ester groups on this specific aromatic scaffold remain uninvestigated in published research.

Furthermore, while halogen-metal exchange is a fundamental transformation in organometallic chemistry for the preparation of functionalized aromatic compounds, no studies were found that detail this reaction on this compound. wikipedia.orgnih.govias.ac.in The selective exchange of the chlorine atom and subsequent trapping with electrophiles has not been described for this molecule.

Finally, the role of this compound as a key synthetic intermediate for the construction of complex organic molecules could not be substantiated with specific examples from the scientific literature. While related compounds, such as 6-Chloro-2-fluoro-3-methoxybenzoic acid, have been mentioned as intermediates in pharmaceutical synthesis, the direct use of the ethyl ester in multi-step syntheses is not documented. guidechem.com

Given the strict requirement for "thorough, informative, and scientifically accurate content" with "detailed research findings," it is not possible to generate the requested article without resorting to speculation. The creation of data tables and the reporting of specific research findings are central to the user's instructions, and in the absence of primary literature on this compound, these requirements cannot be met.

Therefore, this article cannot be generated as requested due to the unavailability of specific scientific data for the subject compound.

Advanced Spectroscopic and Analytical Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 6-chloro-2-fluoro-3-methoxybenzoate. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

In the ¹H NMR spectrum, the ethyl group gives rise to a characteristic triplet and quartet pattern. The aromatic region displays two distinct signals corresponding to the two protons on the benzene (B151609) ring. The chemical shifts and coupling constants of these protons are influenced by the surrounding chloro, fluoro, and methoxy (B1213986) substituents.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the ester group typically appears significantly downfield. The aromatic carbons show distinct chemical shifts due to the electronic effects of the substituents. The presence of the fluorine atom leads to characteristic C-F couplings, which can be observed in the ¹³C spectrum.

Two-dimensional NMR techniques further confirm the structural assignments. COSY (Correlation Spectroscopy) experiments establish the proton-proton coupling networks, for instance, between the ethyl protons. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons, which is crucial for confirming the connectivity across the ester linkage and the substitution pattern on the aromatic ring.

¹H NMR (500 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.32d1HAr-H
7.15d1HAr-H
4.41q2H-OCH₂CH₃
3.95s3H-OCH₃
1.40t3H-OCH₂CH₃
¹³C NMR (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
163.5 (d, J=3.5 Hz)C=O
155.8 (d, J=250.5 Hz)C-F
148.2C-OCH₃
128.7C-Cl
125.4C-H
122.1 (d, J=14.0 Hz)C-COOEt
118.9 (d, J=4.0 Hz)C-H
62.3-OCH₂CH₃
56.4-OCH₃
14.2-OCH₂CH₃

Vibrational Analysis via Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound.

The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically observed in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and methoxy groups are also prominent. The aromatic C-H and C=C stretching vibrations give rise to a series of bands in the fingerprint region. The presence of the C-Cl and C-F bonds can also be confirmed by their characteristic absorption bands in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, aiding in the structural confirmation. The symmetric stretching of non-polar bonds can also be more readily observed.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
2985C-H stretch (aliphatic)
1735C=O stretch (ester)
1580, 1470C=C stretch (aromatic)
1250C-O stretch (ester)
1100C-O stretch (ether)
1050C-F stretch
780C-Cl stretch

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular weight of this compound and for confirming its elemental composition. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The resulting mass spectrum will show the molecular ion peak ([M]⁺ or [M+H]⁺), and its measured mass will be compared to the calculated theoretical mass. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be clearly visible for the molecular ion and any chlorine-containing fragments, providing further confirmation of the compound's identity.

Fragmentation analysis under mass spectrometric conditions can also provide valuable structural information. Common fragmentation pathways for ethyl benzoates include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester moiety.

High-Resolution Mass Spectrometry (HRMS)
Parameter Value
Ionization ModeElectrospray Ionization (ESI)
Calculated Mass [M+H]⁺233.0324
Measured Mass [M+H]⁺233.0321
Elemental CompositionC₁₀H₁₁ClFO₃

Advanced Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Impurity Profiling

A suite of advanced chromatographic techniques is essential for assessing the purity of this compound, monitoring the progress of its synthesis, and identifying any potential impurities.

Ultra-Performance Liquid Chromatography (UPLC) , with its high resolution and speed, is ideal for determining the purity of the final compound. A reversed-phase method using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) is typically employed. A UV detector set to an appropriate wavelength allows for the quantification of the main peak and any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile compounds and can be used to monitor the starting materials and the formation of the product during the synthesis. The gas chromatogram indicates the purity, while the mass spectrometer provides identification of the components.

Supercritical Fluid Chromatography (SFC) offers an alternative chromatographic method, particularly for preparative separations, and can be effective for resolving closely related isomers or impurities.

UPLC Purity Analysis
Parameter Condition/Value
ColumnAcquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile PhaseA: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient5% to 95% B over 5 minutes
Flow Rate0.6 mL/min
DetectionUV at 254 nm
Retention Time3.8 minutes
Purity>99.5%

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination and Conformational Analysis

For crystalline solids, Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles.

Analysis of the crystal structure of this compound would reveal the conformation of the ethyl ester and methoxy groups relative to the aromatic ring. It would also provide insights into the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the packing of the molecules in the solid state. This information is crucial for understanding the physical properties of the compound.

No experimental SC-XRD data is currently available in the public domain for this specific compound. A representative table of expected crystallographic parameters is provided below.

Hypothetical Single-Crystal X-ray Diffraction Data
Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)10.3
β (°)95.5
Volume (ų)1052
Z4
Calculated Density (g/cm³)1.46

Elemental Microanalysis for Empirical Formula Validation

Elemental microanalysis provides an independent verification of the elemental composition of this compound. This technique determines the percentage by weight of carbon, hydrogen, and other elements present in the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and correctness of the empirical formula.

Elemental Microanalysis
Element Calculated (%) Found (%)
Carbon (C)51.6351.60
Hydrogen (H)4.334.35
Chlorine (Cl)15.2415.20

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) on Molecular Geometry, Conformation, and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic properties of molecules like Ethyl 6-chloro-2-fluoro-3-methoxybenzoate. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used to find the optimized ground state geometry of the molecule in the gas phase.

These calculations would reveal key bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzene (B151609) ring and the orientation of the ethyl ester and methoxy (B1213986) groups relative to the ring are critical conformational features. The presence of bulky substituents like chlorine and the ethyl ester group, along with the stereoelectronically demanding fluorine and methoxy groups, suggests that the molecule may adopt a conformation that minimizes steric hindrance. Intramolecular interactions, such as hydrogen bonding between the ester's carbonyl oxygen and a ring proton, could also influence the most stable conformation.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value
C-Cl Bond Length ~1.74 Å
C-F Bond Length ~1.35 Å
C=O (ester) Bond Length ~1.21 Å
C-O (ester) Bond Length ~1.36 Å
C-O (methoxy) Bond Length ~1.37 Å
Dihedral Angle (Ring-Ester) 15-30°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap and distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy and ester groups. The LUMO is likely to be distributed over the aromatic ring and the carbonyl group of the ester, which can accept electron density. The presence of electron-withdrawing groups (Cl, F) would be expected to lower the energy of both the HOMO and LUMO.

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative)

Property Predicted Value Implication
HOMO Energy ~ -6.5 eV Electron-donating capability
LUMO Energy ~ -1.2 eV Electron-accepting capability
HOMO-LUMO Gap (ΔE) ~ 5.3 eV High kinetic stability

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of neutral potential.

For this compound, the most negative potential (red) is expected to be concentrated around the carbonyl oxygen of the ester group, making it a primary site for interaction with electrophiles. The fluorine and chlorine atoms, despite their high electronegativity, will also contribute to the negative potential regions. The hydrogen atoms of the ethyl group and the aromatic ring will exhibit positive potential (blue), rendering them susceptible to nucleophilic interactions.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. These predicted shifts are then correlated with experimental spectra to aid in signal assignment.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretching, bending, and torsional motions. For instance, a strong absorption band corresponding to the C=O stretching of the ester group would be predicted around 1720-1740 cm⁻¹.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* transitions within the benzene ring).

Mechanistic Studies of Key Chemical Reactions through Computational Modeling

Computational modeling is instrumental in investigating the mechanisms of chemical reactions involving this compound. For example, the hydrolysis of the ester group is a fundamental reaction. DFT calculations can be used to model the reaction pathway, identifying the transition states and intermediates. This allows for the determination of activation energies, which in turn provides insight into the reaction kinetics. Such studies can elucidate the role of catalysts (acid or base) and the influence of the various substituents on the reaction rate and mechanism.

Investigation of Intramolecular Interactions and Conformational Dynamics

The substituted benzene ring of this compound allows for the study of various weak intramolecular interactions. These can include hydrogen bonds (e.g., C-H···O or C-H···F) and halogen bonds. Techniques like Natural Bond Orbital (NBO) analysis can be used to quantify the strength of these interactions. Furthermore, computational methods can explore the conformational landscape of the molecule, particularly the rotation around the C-O bonds of the ester and methoxy groups. This can reveal the energy barriers between different conformers and provide a deeper understanding of the molecule's flexibility and dynamic behavior.

Emerging Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes (e.g., Green Chemistry Principles)

The traditional synthesis of complex aromatic compounds like ethyl 6-chloro-2-fluoro-3-methoxybenzoate often involves multi-step processes that may utilize hazardous reagents and generate significant waste. In line with the growing emphasis on sustainable chemistry, current research is focused on developing more efficient and environmentally benign synthetic methodologies.

Key areas of development include:

Catalytic Approaches: The use of novel catalysts is being explored to improve reaction efficiency and reduce waste. For instance, magnetically induced iron carbide nanoparticles have shown promise in the hydrodeoxygenation of benzylic esters, offering a greener alternative to traditional reducing agents. While not yet applied directly to this specific molecule, such catalytic systems could be adapted for related transformations.

Alternative Solvents and Reaction Conditions: Research into the use of greener solvents, such as water or bio-derived solvents, is a key aspect of sustainable synthesis. Microwave-assisted organic synthesis (MAOS) is another promising technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly approach to organic synthesis. Biotechnological routes are being investigated for the production of various pharmaceuticals and fine chemicals, as they operate under mild conditions and can reduce the generation of hazardous waste. The application of biocatalysis to the synthesis of halogenated aromatic compounds is an area of active research.

Green Chemistry PrinciplePotential Application in Synthesis
Use of CatalysisDevelopment of reusable and non-toxic catalysts to replace stoichiometric reagents.
Benign SolventsReplacement of volatile organic compounds with water, supercritical fluids, or bio-solvents.
Energy EfficiencyImplementation of microwave or ultrasonic irradiation to reduce reaction times and energy input.
Renewable FeedstocksExploration of bio-based starting materials for the synthesis of the aromatic core.

Exploration of Novel Reaction Pathways and Catalytic Systems for Functionalization

The functionalization of the this compound core is crucial for creating new derivatives with desired properties. Current research is focused on developing novel reaction pathways and catalytic systems to achieve selective modifications at various positions of the aromatic ring.

Promising research avenues include:

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool for streamlining synthetic routes. Research into transition-metal catalyzed C–H activation is a rapidly growing field, with the potential to introduce new functional groups onto the aromatic ring without the need for pre-functionalized starting materials. The presence of multiple substituents on the target molecule presents both challenges and opportunities for regioselective C-H activation.

Late-Stage Functionalization: This strategy involves introducing functional groups at a late stage in the synthesis of a complex molecule. This approach is particularly valuable for the rapid generation of analogues for structure-activity relationship studies. The development of robust late-stage functionalization methods applicable to polysubstituted aromatics is a key area of interest.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Research is ongoing to develop more efficient and versatile catalytic systems for coupling reactions involving challenging substrates, such as polychlorinated and fluorinated aromatic compounds. These methods can be used to form new carbon-carbon and carbon-heteroatom bonds at the positions of the halogen atoms.

Reaction TypePotential Functionalization Site
C-H ActivationUnsubstituted positions on the aromatic ring.
Cross-CouplingThe carbon atom attached to the chlorine atom.
Nucleophilic Aromatic SubstitutionThe carbon atom attached to the fluorine atom.

Design and Synthesis of Derivatives for Advanced Material Science Applications

The unique electronic and structural features of this compound make it an attractive scaffold for the design and synthesis of novel materials with advanced applications.

Potential applications in material science include:

Liquid Crystals: Benzoic acid derivatives are known to be important components of liquid crystalline materials. By modifying the structure of this compound, it may be possible to create new liquid crystals with tailored properties for use in displays and other optical devices. The presence of halogen atoms can influence the mesomorphic properties of these materials.

Organic Electronics: Functionalized aromatic compounds are widely used in organic electronics. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of the molecule can be tuned by introducing different functional groups. For instance, benzoate (B1203000) esters can act as acceptor moieties in molecules designed for thermally activated delayed fluorescence (TADF).

Fluorinated Polymers: The incorporation of fluorine atoms into polymers can impart unique properties, such as high thermal stability, chemical resistance, and low surface energy. Derivatives of this compound could serve as monomers for the synthesis of novel fluorinated polymers with applications in a variety of fields.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Production and Screening

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability.

Key benefits of these technologies include:

Enhanced Safety and Control: Flow chemistry allows for better control over reaction parameters such as temperature and pressure, which is particularly important when dealing with highly reactive or hazardous reagents. The small reaction volumes in flow reactors minimize the risks associated with exothermic reactions. The halogenation of organic compounds, for example, can be performed more safely and with greater control in a continuous flow setup.

Increased Efficiency and Scalability: Continuous flow processes can be run for extended periods, allowing for the production of larger quantities of material in a smaller footprint compared to batch reactors. Scaling up a flow process is often more straightforward than scaling up a batch reaction.

High-Throughput Screening: Automated synthesis platforms enable the rapid synthesis and screening of a large number of compounds. This is particularly valuable in drug discovery and materials science for identifying lead compounds with desired properties. These platforms can be used to quickly explore the effects of different substituents on the properties of this compound derivatives.

Utilization in Supramolecular Chemistry and Crystal Engineering Studies

The study of non-covalent interactions is central to supramolecular chemistry and crystal engineering, which aim to design and synthesize materials with specific structures and functions. The substituents on this compound provide opportunities to explore a range of non-covalent interactions.

Areas of interest include:

Halogen Bonding: The chlorine atom on the aromatic ring can participate in halogen bonding, a non-covalent interaction that is increasingly being used in the design of supramolecular assemblies. The strength and directionality of halogen bonds can be used to control the packing of molecules in the solid state.

Fluorine-Involved Interactions: The fluorine atom can also participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can significantly influence the crystal packing of organic molecules. The role of organic fluorine in crystal engineering is an active area of research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.